molecular formula C24H42N8O5S B14455807 Val-Gly-His-Leu-Met-NH2 CAS No. 76326-44-8

Val-Gly-His-Leu-Met-NH2

Cat. No.: B14455807
CAS No.: 76326-44-8
M. Wt: 554.7 g/mol
InChI Key: IRFWEBWFWZFKMJ-JPLJXNOCSA-N
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Description

Val-Gly-His-Leu-Met-NH2 is a peptide sequence composed of the amino acids valine, glycine, histidine, leucine, and methionine, terminated with an amide group. This peptide is a part of the bombesin family, which is known for its role in various physiological processes, including the regulation of gastrointestinal and central nervous system functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Gly-His-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the C-terminal amino acid (methionine) to a solid resin. Each subsequent amino acid is then added sequentially, with the Fmoc group protecting the N-terminus during coupling reactions. After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Val-Gly-His-Leu-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Val-Gly-His-Leu-Met-NH2 has several applications in scientific research:

Mechanism of Action

Val-Gly-His-Leu-Met-NH2 exerts its effects primarily through binding to gastrin-releasing peptide receptors (GRPRs). Upon binding, it activates G-protein coupled receptor signaling pathways, leading to various cellular responses such as proliferation, differentiation, and secretion. This mechanism is particularly relevant in the context of cancer, where GRPRs are often overexpressed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Val-Gly-His-Leu-Met-NH2 is unique due to its specific sequence and its high affinity for GRPRs, making it a valuable tool in cancer research and diagnostics. Its ability to be easily synthesized and modified further enhances its utility in various scientific applications .

Properties

CAS No.

76326-44-8

Molecular Formula

C24H42N8O5S

Molecular Weight

554.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C24H42N8O5S/c1-13(2)8-17(22(35)31-16(21(26)34)6-7-38-5)32-23(36)18(9-15-10-27-12-29-15)30-19(33)11-28-24(37)20(25)14(3)4/h10,12-14,16-18,20H,6-9,11,25H2,1-5H3,(H2,26,34)(H,27,29)(H,28,37)(H,30,33)(H,31,35)(H,32,36)/t16-,17-,18-,20-/m0/s1

InChI Key

IRFWEBWFWZFKMJ-JPLJXNOCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)N

Origin of Product

United States

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